molecular formula C21H22 B14362640 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane CAS No. 94123-15-6

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane

Cat. No.: B14362640
CAS No.: 94123-15-6
M. Wt: 274.4 g/mol
InChI Key: QTGYNTLHMAEPBJ-UHFFFAOYSA-N
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Description

2-Phenyl-3-(2-phenylethenyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenyl group and a phenylethenyl group attached This compound belongs to the class of bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups .

Scientific Research Applications

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane is unique due to the presence of both phenyl and phenylethenyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential applications compared to simpler bicyclo[2.2.1]heptane derivatives .

Properties

CAS No.

94123-15-6

Molecular Formula

C21H22

Molecular Weight

274.4 g/mol

IUPAC Name

2-phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C21H22/c1-3-7-16(8-4-1)11-14-20-18-12-13-19(15-18)21(20)17-9-5-2-6-10-17/h1-11,14,18-21H,12-13,15H2

InChI Key

QTGYNTLHMAEPBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2C3=CC=CC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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